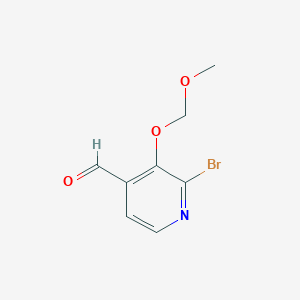

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

Description

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H8BrNO3/c1-12-5-13-7-6(4-11)2-3-10-8(7)9/h2-4H,5H2,1H3 |

InChI Key |

KZSZCKIVIREPLX-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=CN=C1Br)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Within this context, multi-substituted pyridines such as 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde represent highly valuable, yet synthetically challenging, intermediates.

Core Structural Motifs and Their Significance

The target molecule, 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde, is characterized by a unique arrangement of functional groups, each contributing to its potential as a versatile building block in organic synthesis.

| Functional Group | Position | Role and Significance in Synthesis |

| Pyridine Ring | Core | Aromatic heterocycle, crucial for biological activity.[1] |

| Bromo Group | 2 | A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.[2][3] |

| Methoxymethoxy (MOM) Group | 3 | An acid-labile protecting group for the hydroxyl functionality, allowing for selective reactions at other positions. |

| Carbaldehyde Group | 4 | A key functional group for forming various C-C and C-N bonds, such as in reductive amination, Wittig reactions, and the synthesis of heterocycles.[4] |

Proposed Synthetic Strategy: A Multi-step Approach

The synthesis of 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde necessitates a carefully designed, multi-step sequence. The proposed strategy, outlined below, leverages established transformations in heterocyclic chemistry to construct the target molecule efficiently.

Sources

3-MOM protected 2-bromopyridine derivatives literature review

Executive Summary

3-(Methoxymethoxy)-2-bromopyridine is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and modulators of the kynurenine pathway (e.g., IDO1/TDO inhibitors). Its strategic value lies in its orthogonal reactivity :

-

C2-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

-

C3-MOM Ether: A robust protecting group that doubles as a strong Directed Metalation Group (DMG) , enabling regioselective functionalization at the C4 position via Directed Ortho Metalation (DoM).

This guide details the synthesis, functionalization, and mechanistic considerations for this scaffold, with a focus on controlling the competition between C4-lithiation and the "Halogen Dance" rearrangement.

Part 1: Synthesis of 3-MOM-2-Bromopyridine

The synthesis of the title compound is achieved through the O-alkylation of 2-bromo-3-hydroxypyridine. Unlike simple methylation, the installation of the Methoxymethyl (MOM) group requires careful handling of the carcinogenic reagent MOMCl (chloromethyl methyl ether) and strict anhydrous conditions.

Protocol 1: MOM Protection

Reaction:

Reagents & Materials:

-

Substrate: 2-Bromo-3-hydroxypyridine (1.0 equiv)[1]

-

Reagent: Chloromethyl methyl ether (MOMCl) (1.2–1.5 equiv)

-

Base: Potassium tert-butoxide (

-BuOK) (1.5 equiv) or Sodium Hydride (NaH) -

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and cool under a stream of nitrogen. Charge with 2-bromo-3-hydroxypyridine and anhydrous THF.

-

Deprotonation: Cool the solution to 0°C. Add

-BuOK portion-wise (or NaH). The solution will likely change color (often yellow/orange) as the pyridinyl anion forms. Stir for 30 minutes at 0°C to ensure complete deprotonation. -

Alkylation: Add MOMCl dropwise via syringe. Caution: MOMCl is a carcinogen; use extreme care and appropriate PPE.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with saturated aqueous NH

Cl. Extract with EtOAc ( -

Purification: Flash column chromatography (SiO

, Hexanes/EtOAc gradient).

Quantitative Data:

| Parameter | Value | Notes |

|---|---|---|

| Typical Yield | 85–95% | High efficiency due to strong nucleophilicity of the phenoxide. |

| Appearance | Colorless/Pale Oil | Solidifies upon standing or cooling. |

| Stability | High | Stable to base (LDA,

Part 2: Functionalization & Reactivity (The Core)

The defining feature of 3-MOM-2-bromopyridine is its reactivity with organolithiums. The MOM group coordinates lithium, directing deprotonation to the C4 position . However, the presence of the C2-Bromine introduces a risk of Halogen Dance (HD) —a base-catalyzed migration of the halogen to a more stable position.

Mechanism: DoM vs. Halogen Dance

At low temperatures (

Caption: Kinetic C4-lithiation pathway (solid lines) vs. potential thermodynamic Halogen Dance (dashed).

Protocol 2: Regioselective C4-Formylation

This protocol yields 2-bromo-3-(methoxymethoxy)isonicotinaldehyde , a key intermediate for IDO1 inhibitors [1].

Reagents:

-

Substrate: 3-MOM-2-bromopyridine

-

Base: Lithium Diisopropylamide (LDA) (1.2 equiv)

-

Electrophile: Ethyl Formate or DMF (1.5 equiv)

-

Solvent: Anhydrous THF

Methodology:

-

LDA Generation: Generate LDA in situ by adding

-BuLi to diisopropylamine in THF at -

Lithiation: Add a solution of 3-MOM-2-bromopyridine in THF dropwise to the LDA solution at

C .-

Critical Control Point: Maintain temperature strictly below

C to prevent Halogen Dance or benzyne formation. -

Stir for 30–60 minutes. The solution typically turns deep red/brown.

-

-

Trapping: Add the electrophile (e.g., Ethyl Formate) dropwise.

-

Quench: Stir for 30 minutes at

C, then quench with AcOH or saturated NH -

Result: This installs a formyl group at C4. The C2-Br remains intact.

Part 3: Downstream Applications

Once functionalized at C4, the scaffold is primed for cross-coupling at C2.

Suzuki-Miyaura Coupling

The C2-bromine is sterically hindered by the C3-MOM group but remains highly reactive towards Pd(0) oxidative addition.

Typical Conditions:

-

Catalyst: Pd(PPh

) -

Base: K

PO -

Solvent: Dioxane/Water or Toluene/Water.

-

Application: Coupling with 2-methylpyridine-4-boronic acid yields bi-heteroaryl scaffolds used in kynurenine pathway inhibition [1].

Deprotection

The MOM group is cleaved under acidic conditions to reveal the 3-hydroxyl group, often the final step in drug synthesis to release a hydrogen-bond donor/acceptor motif.

-

Conditions: 6M HCl in isopropanol or TFA/DCM (1:1).

-

Temperature: RT to

C.

References

-

US Patent 2016/0046596 A1 . Inhibitors of the Kynurenine Pathway. Curadev Pharma Private Ltd. (2016). Link

- Source of Protocol: Describes the synthesis of 2-bromo-3-(methoxymethoxy)

-

Snieckus, V. Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews (1990). Link

- Mechanistic Grounding: Foundational text on DoM and the hierarchy of directing groups (MOM > Br).

-

Schlosser, M. The Halogen Dance: A Dance of the Spirits. Angewandte Chemie International Edition (2005). Link

- Mechanistic Grounding: Detailed analysis of the halogen migration mechanism in lithi

Sources

The Chemical Stability and Synthetic Utility of Methoxymethoxy Pyridine Aldehydes: A Technical Whitepaper

Executive Summary

Methoxymethoxy (MOM) pyridine aldehydes are highly versatile, albeit sensitive, intermediates in modern medicinal chemistry. They serve as critical building blocks for synthesizing complex therapeutics, including histone deacetylase (HDAC) inhibitors for idiopathic pulmonary fibrosis[1] and mitochondrial Complex II inhibitors such as Atpenin A5 analogs[2]. Handling these molecules requires a rigorous understanding of orthogonal protecting group chemistry. This whitepaper provides an in-depth analysis of the chemical stability of these trifunctional molecules, detailing the mechanistic causality governing their reactivity, degradation pathways, and field-proven handling protocols.

Structural Anatomy & Electronic Crosstalk

The reactivity of a MOM-pyridine aldehyde is dictated by the electronic interplay of its three distinct functional groups:

-

The Pyridine Core: An electron-deficient aromatic heterocycle with a basic nitrogen atom. It is highly resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and oxidation to the corresponding N-oxide[3].

-

The Methoxymethoxy (MOM) Ether: An acetal-type protecting group (–OCH₂OCH₃). While robust against strong bases and nucleophiles, it is highly labile to Brønsted and Lewis acids[4]. Crucially, the MOM group acts as a powerful Directed Metalation Group (DMG), coordinating organolithium reagents to facilitate regioselective functionalization[5].

-

The Aldehyde Moiety: A highly electrophilic carbonyl center. It is prone to nucleophilic addition, over-oxidation to carboxylic acids[6], and base-catalyzed condensations.

Chemical Stability Matrix

The orthogonal stability of the MOM and aldehyde groups requires precise environmental control during multistep syntheses.

Acidic and Lewis Acidic Vulnerabilities

The MOM ether is fundamentally an acetal. Under acidic conditions (e.g., HCl, TFA), protonation of the ether oxygen induces the formation of a highly reactive oxocarbenium ion, which is subsequently trapped by water to release formaldehyde, methanol, and the free hydroxypyridine. Furthermore, Lewis acids such as TiCl₄, BBr₃, or even Lewis-acidic hydrides like DIBAL-H can coordinate to the MOM oxygen, catalyzing unintended cleavage[4].

Oxidative and Reductive Sensitivities

Pyridinecarboxaldehydes are susceptible to auto-oxidation upon prolonged exposure to air and light, converting the aldehyde to a carboxylic acid[6]. Stronger oxidants (e.g., H₂O₂/AcOH) will simultaneously oxidize the pyridine nitrogen to form an N-oxide[3]. Conversely, reductive conditions must be chosen carefully. While the MOM group is stable to nucleophilic hydrides like NaBH₄, the aldehyde will rapidly reduce to a primary alcohol.

Degradation and transformation pathways of MOM-pyridine aldehydes.

Quantitative Stability Data

Table 1 summarizes the specific stability metrics and primary degradation pathways across various reaction conditions.

Table 1: Chemical Stability Matrix for Methoxymethoxy Pyridine Aldehydes

| Condition | Reagents | MOM Group | Aldehyde Group | Pyridine Core | Kinetic Vulnerability / Primary Pathway |

| Aqueous Acid | 1M HCl, 25 °C | Labile | Stable | Stable | Rapid MOM cleavage to hydroxypyridine ( |

| Lewis Acids | TiCl₄, DIBAL-H | Labile | Reactive | Stable | Chelation-driven cleavage; DIBAL-H causes simultaneous reduction[4]. |

| Aqueous Base | 1M NaOH, 25 °C | Stable | Labile | Stable | Base-catalyzed aldol condensation or Cannizzaro reaction ( |

| Oxidation | H₂O₂/AcOH, 25 °C | Stable | Labile | Labile | Aldehyde oxidizes to acid[6]; Pyridine oxidizes to N-oxide ( |

| Reduction | NaBH₄, 0 °C | Stable | Labile | Stable | Rapid, clean reduction of aldehyde to primary alcohol ( |

Regioselective Synthesis via Directed Ortho-Metalation (DoM)

The synthesis of MOM-pyridine aldehydes relies heavily on the strong chelating effect of the MOM group. For instance, treating 3-(methoxymethoxy)pyridine with n-butyllithium (n-BuLi) results in highly regioselective lithiation at the C-4 position[5]. The lithium atom coordinates with the oxygen atoms of the MOM group, stabilizing the transition state and directing the basic alkyl carbanion to abstract the adjacent ortho-proton. Subsequent trapping with N,N-dimethylformamide (DMF) yields the 4-carboxaldehyde.

Directed ortho-lithiation (DoM) workflow for regioselective formylation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify structural integrity without triggering the degradation pathways outlined in Section 3.

Protocol 1: Synthesis of 3-(Methoxymethoxy)pyridine-4-carboxaldehyde

-

Causality & Design: The MOM group acts as a DMG. The addition of TMEDA breaks down n-BuLi hexamers, increasing the basicity and kinetic reactivity of the organolithium reagent. The cryogenic temperature (–78 °C) prevents nucleophilic attack of n-BuLi on the pyridine ring (Chichibabin-type side reactions).

-

Step-by-Step Workflow:

-

Flame-dry a Schlenk flask under argon. Add 3-(methoxymethoxy)pyridine (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

-

Add TMEDA (1.1 equiv) to the solution and cool the mixture to –78 °C using a dry ice/acetone bath.

-

Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes) over 15 minutes. Observation: The solution typically turns deep red/orange, indicating the formation of the lithiated species.

-

Stir at –78 °C for 1 hour to ensure complete metalation.

-

Add anhydrous DMF (1.5 equiv) dropwise. Causality: DMF acts as the formylating electrophile, reacting with the aryllithium to form a stable tetrahedral hemiaminal intermediate.

-

Stir for 30 minutes at –78 °C, then allow the reaction to warm to 0 °C.

-

Self-Validating Quench: Quench cautiously with saturated aqueous NH₄Cl. The mildly acidic NH₄Cl breaks down the hemiaminal to release the aldehyde without cleaving the acid-sensitive MOM group.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Validation Checkpoint: TLC (Hexanes/EtOAc) should show a new, lower

spot (UV active at 254 nm). Crude ¹H NMR must exhibit an aldehyde proton singlet at ~10.0–10.5 ppm and retain the MOM –OCH₂O– singlet at ~5.3 ppm.

Protocol 2: Chemoselective Deprotection of the MOM Ether

-

Causality & Design: MOM ethers require acidic hydrolysis for cleavage[4]. However, pyridine aldehydes are sensitive to harsh aqueous acids which can cause hydration or polymerization. Using a controlled anhydrous acidic environment (e.g., TFA in CH₂Cl₂) ensures clean deprotection.

-

Step-by-Step Workflow:

-

Dissolve the MOM-pyridine aldehyde in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

-

Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.

-

Remove the ice bath and stir at room temperature for 2–4 hours.

-

Self-Validating Quench: Concentrate the reaction mixture in vacuo to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH ~7. Causality: Over-basification must be strictly avoided to prevent base-catalyzed aldol condensations of the newly freed hydroxypyridine aldehyde.

-

Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

-

-

Validation Checkpoint: ¹H NMR will show the disappearance of the MOM singlets (methylene at ~5.3 ppm, methyl at ~3.4 ppm) and the appearance of a broad phenolic/hydroxypyridine –OH peak, while the aldehyde peak (~10 ppm) remains intact.

References

-

Title: 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method Source: ChemicalBook URL: 1

-

Title: Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 Source: PubMed Central (PMC) URL: 2

-

Title: Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group Source: Benchchem URL: 4

-

Title: Synthesis of Azacridone A (Referencing Winkle & Ronald on Directed Metalation) Source: Organic Letters - ACS Publications URL: 5

-

Title: Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde Source: ChemicalBook URL: 6

-

Title: Relationship of spontaneous chemical transformation of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide to anticancer activity Source: PubMed URL: 3

Sources

- 1. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship of spontaneous chemical transformation of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide to anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

Strategic Sourcing & Synthesis Guide: 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

Part 1: Executive Summary & Strategic Sourcing

The "Make vs. Buy" Reality

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is a specialized non-commodity intermediate . Unlike standard catalog reagents, this compound is typically generated in situ or synthesized on-demand for high-value campaigns, particularly in the development of IDO1/IDO2 inhibitors (Kynurenine pathway modulation) and HIV integrase inhibitors .

While the final aldehyde is rarely available "off-the-shelf" for immediate dispatch, its direct precursor (the MOM-protected bromide) and the raw starting material (the hydroxypyridine) are commercially stable. Therefore, the most reliable sourcing strategy involves a Tiered Procurement Approach .

Tiered Supplier Ecosystem

| Tier | Strategy | Target Compound | Typical Lead Time | Recommended Vendors |

| Tier 1 | Direct Precursor Sourcing | 2-Bromo-3-(methoxymethoxy)pyridine (CAS: 162271-10-5) | 1-2 Weeks | Fisher Scientific , ChemScene , LabChem , Combi-Blocks |

| Tier 2 | Raw Material Sourcing | 2-Bromo-3-hydroxypyridine (CAS: 6602-32-0) | 2-5 Days | Sigma-Aldrich , BLD Pharm , Enamine , WuXi AppTec |

| Tier 3 | Custom Synthesis | Full Target Aldehyde | 4-8 Weeks | Pharmablock , WuXi AppTec , Syngene |

Procurement Note: For pilot-scale (>100g) needs, contracting a Tier 3 CRO to perform the Lithiation-Formylation step (detailed in Part 2) is often more cost-effective than buying the Tier 1 precursor at gram-scale prices.

Part 2: Technical Profile & Synthesis Logic

Chemical Identity[1][2][3][4]

-

IUPAC Name: 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

-

Common Name: MOM-protected 2-bromo-3-hydroxyisonicotinaldehyde

-

Molecular Formula: C

H -

Key Functionality:

-

2-Br: Handle for Suzuki/Stille couplings.

-

3-OMOM: Masked hydroxyl (directing group for lithiation).

-

4-CHO: Electrophile for condensation/reductive amination.

-

The "Self-Validating" Synthesis Protocol

The synthesis relies on Directed Ortho-Metalation (DoM) . The Methoxymethoxy (MOM) group is not just a protecting group; it is a Directed Metalation Group (DMG) that coordinates lithium, ensuring exclusive regioselectivity at the C4 position.

Workflow Diagram (Graphviz)

Caption: Synthesis workflow leveraging the MOM group as a Directing Metalation Group (DMG) for regioselective C4-formylation.

Detailed Experimental Methodology

Derived from Patent US20160046596A1 and standard pyridine lithiation protocols.

Step 1: MOM Protection[1][2]

-

Dissolution: Dissolve 2-Bromo-3-hydroxypyridine (CAS 6602-32-0) in anhydrous THF under N

. -

Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise. Stir for 30 min.

-

Why: t-BuOK is preferred over NaH for cleaner solubility profiles in THF.

-

-

Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.1 eq) dropwise.

-

Safety: MOM-Cl is a carcinogen. Use strictly in a fume hood.

-

-

Workup: Quench with water, extract with EtOAc.

-

Validation (NMR): Look for MOM singlets:

3.48 (3H, s, OMe) and

Step 2: Regioselective Lithiation & Formylation

-

Base Preparation: Generate LDA fresh or use commercial solution. Cool anhydrous THF to -78°C.

-

Metalation: Add solution of 2-Bromo-3-(methoxymethoxy)pyridine (CAS 162271-10-5) slowly. Stir for 1 hour at -78°C.

-

Quench: Add Ethyl Formate or DMF (1.5 eq) dropwise. Stir 30 min at -78°C, then warm to RT.

-

Isolation: Quench with saturated NH

Cl. Extract with EtOAc. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Part 3: Quality Assurance & Handling

Analytical Validation (Self-Validating System)

To ensure the formylation occurred at C4 (and not C6 or halogen dance to C5), check the coupling constants in

| Feature | Expected Signal | Interpretation |

| Aldehyde Proton | Confirms successful formylation. | |

| Aromatic Region | Two Doublets (d) | The product has protons at C5 and C6. |

| Coupling Constant ( | Characteristic of vicinal protons on pyridine (H5-H6). | |

| Impurity Flag | Singlets in Ar region | Indicates substitution at C6 (para-like pattern) or loss of Bromine. |

Stability & Storage

-

Acid Sensitivity: The MOM group is acid-labile. Avoid acidic workups (e.g., 1M HCl washes). Use NH

Cl or neutral buffers. -

Temperature: Store the aldehyde at -20°C under Argon. Aldehydes are prone to oxidation to carboxylic acids over time.

References

-

Synthesis of Precursor (MOM-Protection)

- Source: Patent US20160046596A1 (Inhibitors of the kynurenine p

- Context: Describes the conversion of 2-bromo-3-hydroxypyridine to 2-bromo-3-(methoxymethoxy)pyridine using MOM-Cl and t-BuOK.

-

URL:

-

Lithiation Protocol (Formylation)

- Source: Patent EP2970173B1 (Inhibitors of the Kynurenine P

- Context: Details the LDA-mediated lithiation of the MOM-protected pyridine and quenching with ethyl form

-

URL:

-

Precursor Availability (CAS 162271-10-5)

-

Raw Material Availability (CAS 6602-32-0)

- Source: PubChem Compound Summary.

- Context: 2-Bromo-3-hydroxypyridine physical properties and vendor aggreg

-

URL:

Sources

- 1. US20160046596A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Bromo-3-(methoxymethoxy)pyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-BroMo-3-(MethoxyMethoxy)pyridine, 96% CAS#: 162271-10-5 [chemicalbook.com]

- 7. CAS RN 162271-10-5 | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. 2-BroMo-3-(MethoxyMethoxy)pyridine, 96% | 162271-10-5 [amp.chemicalbook.com]

- 10. 2-Bromo-3-(methoxymethoxy)pyridine, 96% [labchem.co.za]

Methodological & Application

Application Note: Directed Ortho Metalation (DoM) of 3-(Methoxymethoxy)pyridine

Executive Summary

The functionalization of the pyridine ring remains a cornerstone of medicinal chemistry, given the prevalence of this heterocycle in FDA-approved therapeutics. This guide details the Directed Ortho Metalation (DoM) of 3-(methoxymethoxy)pyridine , a substrate where the methoxymethoxy (MOM) group serves as a robust Directed Metalation Group (DMG).

Unlike simple electrophilic aromatic substitution, which is sluggish and regiochemically poor for electron-deficient pyridines, DoM allows for precise, high-yield functionalization. This protocol focuses on the C-2 regioselectivity inherent to this substrate due to the synergistic coordination of the ring nitrogen and the MOM group, while also providing a strategy to access the C-4 position via blocking techniques.

Mechanistic Insight & Regiocontrol

The "Optional Site Selectivity" Principle

In 3-substituted pyridines bearing an oxygen-based DMG (like MOM), two ortho sites are available for deprotonation: C-2 and C-4 .

-

C-2 (The Kinetic Product): Lithiation at C-2 is overwhelmingly favored (>95:5 ratio) due to the Complex Induced Proximity Effect (CIPE) . The lithium base coordinates simultaneously to the pyridine nitrogen lone pair and the oxygen of the MOM group, forming a stable 5-membered chelate. This "double coordination" significantly lowers the pKa of the C-2 proton relative to C-4.

-

C-4 (The Thermodynamic/Steric Product): Accessing C-4 typically requires blocking C-2 or utilizing extreme steric bulk in the base, though the latter is often insufficient to overcome the electronic preference for C-2.

Visualization of the Coordination Sphere

Figure 1: Mechanistic pathway demonstrating the kinetic preference for C-2 lithiation due to N-Li-O chelation.

Pre-requisite Synthesis: Preparation of 3-(MOM)pyridine

Before attempting DoM, the starting material must be synthesized from 3-hydroxypyridine. Commercial sources vary in quality; in-house synthesis is recommended for reproducibility.

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with double-gloving.

Protocol A: MOM Protection

-

Reagents: 3-Hydroxypyridine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), MOM-Cl (1.1 eq), DMF (anhydrous).

-

Procedure:

-

Suspend NaH in DMF at 0°C under Argon.

-

Add 3-hydroxypyridine portion-wise (gas evolution!). Stir for 30 min at 0°C.

-

Add MOM-Cl dropwise via syringe.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Carefully add saturated NH4Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash organics with 5% LiCl (to remove DMF) and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Yield: Typically 85-95%.

-

Core Protocol: C-2 Functionalization

This is the standard workflow for introducing electrophiles at the C-2 position.

Base Selection:

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): Recommended.[1] Non-nucleophilic. Eliminates risk of nucleophilic attack on the pyridine ring.

-

t-BuLi: Effective, but requires careful handling (pyrophoric).

-

n-BuLi/TMEDA: Usable, but carries a higher risk of side reactions (alkyl addition to the ring).

Protocol B: C-2 Directed Ortho Metalation

Reaction Scale: 1.0 mmol

| Reagent | Equivalents | Role |

| 3-(MOM)pyridine | 1.0 | Substrate |

| LiTMP (freshly prep) | 1.2 | Base |

| THF (anhydrous) | 5.0 mL | Solvent |

| Electrophile (E+) | 1.5 | Trapping Agent |

Step-by-Step Procedure:

-

Base Preparation (LiTMP):

-

In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF at -78°C.

-

Add n-BuLi (1.2 eq) dropwise.

-

Warm to 0°C for 15 min, then cool back to -78°C.

-

-

Metalation:

-

Dissolve 3-(MOM)pyridine (1.0 eq) in THF (1 mL).

-

Add the substrate solution dropwise to the LiTMP solution at -78°C.

-

Wait Time: Stir for 45 minutes at -78°C. The solution usually turns yellow/orange, indicating the formation of the lithiated species.

-

Note: Do not allow the temperature to rise above -40°C, or the lithiated pyridine may fragment or dimerize.

-

-

Electrophile Trapping:

-

Add the Electrophile (neat or in THF) rapidly at -78°C.

-

Common Electrophiles:

-

DMF

Aldehyde[2] -

Iodine

Iodide -

TMSCl

Silane -

Hexachloroethane

Chloride

-

-

-

Workup:

-

Stir for 30 min at -78°C, then warm to RT.

-

Quench with sat. NH4Cl (5 mL).

-

Extract with DCM (Dichloromethane) or EtOAc.

-

Dry over MgSO4, filter, and concentrate.

-

Advanced Strategy: Accessing C-4 (The "Blocked" Route)

To functionalize C-4, one must overcome the kinetic preference for C-2. The most reliable method is the Silyl-Blocking Strategy .

Protocol C: C-4 Functionalization Workflow

Figure 2: The "Block-and-Talk" strategy for overriding inherent regioselectivity.

-

Block C-2: Perform Protocol B using TMSCl as the electrophile. Isolate the 2-TMS-3-MOM-pyridine.

-

Lithiate C-4: Subject the 2-TMS derivative to the same metalation conditions (LiTMP, -78°C).

-

Trap: Add your desired electrophile (e.g., Benzaldehyde).

-

Deprotect: Remove the TMS group using TBAF (Tetra-n-butylammonium fluoride) in THF at RT to yield the 3-MOM-4-substituted pyridine.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in THF or Base | Redistill THF over Na/Benzophenone. Titrate n-BuLi before use. |

| Ring Alkylation | Nucleophilic attack by n-BuLi | Switch to LiTMP or LDA . Avoid n-BuLi for electron-deficient rings. |

| Regio-scrambling | Temperature too high | Keep reaction strictly at -78°C . Use a cryostat if possible. |

| Starting Material Recovery | Insufficient deprotonation time | Increase metalation time to 1 hour. Ensure efficient stirring. |

| Product Decomposition | Acidic workup | MOM groups are acid-sensitive. Keep workup neutral or slightly basic. |

References

-

Snieckus, V. (1990).[6][7] Directed Ortho Metalation.[3][6][7][8][9][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link

-

Schlosser, M., & Mongin, F. (2007).[11] Pyridine Metalation: From serendipity to strategy. Chemical Society Reviews, 36, 1161-1172.[11] Link

- Gribble, G. W., & Saulnier, M. G. (1982). Directed Ortho Metalation of 3-Halopyridines. Tetrahedron Letters, 23(19), 1983.

-

Knochel, P., et al. (2008).[6] TMPMgCl[6]·LiCl: A Stoichiometric Magnesium Base for the Regioselective Metalation of Functionalized Pyridines. Organic Letters, 10(12), 2497–2500. (Alternative magnesiation strategies). Link

-

Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Journal of Organic Chemistry, 50(25), 5436–5438. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes and Protocols for Reductive Amination Using Pyridine-4-carbaldehyde Scaffolds

Introduction: The Strategic Importance of the Pyridin-4-ylmethylamine Moiety

In the landscape of modern drug discovery and development, the pyridin-4-ylmethylamine scaffold is a privileged structural motif. Its presence is integral to a multitude of pharmacologically active agents, where the pyridine ring can engage in critical hydrogen bonding interactions, act as a bioisostere for a phenyl ring with improved solubility, and serve as a versatile handle for further chemical modification. The synthesis of these vital amine intermediates via reductive amination of pyridine-4-carbaldehyde is a cornerstone reaction, valued for its efficiency, reliability, and broad functional group tolerance.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic principles and practical execution of reductive amination protocols centered on pyridine-4-carbaldehyde. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Mechanism: A Tale of Iminium Ion Formation and Hydride Reduction

Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through a two-step sequence that is often performed in a single pot (a "direct" or "in situ" process).[2][3][4] The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of pyridine-4-carbaldehyde. This is followed by dehydration to form a key intermediate: a Schiff base (from a primary amine) or an iminium ion (from a secondary amine).[1] Under the typically neutral to mildly acidic reaction conditions, the imine is protonated to form an iminium ion, which is a highly electrophilic species poised for reduction.[3]

The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion at a much faster rate than the starting aldehyde.[5] This chemoselectivity is the linchpin of a successful one-pot reductive amination.

Mechanism of Reductive Amination

Caption: General mechanism of reductive amination.

Selecting the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the judicious selection of the reducing agent. For pyridine-4-carbaldehyde, several hydride donors are commonly employed, each with its own set of advantages and disadvantages.

| Reducing Agent | Abbreviation | Key Characteristics | Recommended For |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Mild and highly selective for iminium ions over aldehydes. Tolerates a wide range of functional groups. Effective in aprotic solvents like DCE and THF.[3][6][7] | One-pot, direct reductive aminations. This is the reagent of choice for most applications with pyridine-4-carbaldehyde, offering high yields and minimal side products.[3] |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at neutral to slightly acidic pH. Effective in protic solvents like methanol.[5] | One-pot reactions, particularly when protic solvents are preferred. However, its high toxicity and the potential for cyanide contamination in the product and waste stream make it a less desirable option.[3] |

| Sodium Borohydride | NaBH₄ | A strong, less selective reducing agent that can readily reduce the starting aldehyde.[6][7] | Stepwise, indirect reductive aminations. The imine must be pre-formed before the addition of NaBH₄ to avoid reduction of the starting material. This can be a useful strategy to prevent dialkylation of primary amines.[8][9] |

| Pyridine-Borane Complex | A stable and selective reducing agent that can be used in both protic and aprotic solvents. Often used with molecular sieves to drive imine formation.[10] | An alternative to borohydrides, offering mild reaction conditions. |

Workflow for Selecting a Reductive Amination Protocol

Caption: Decision tree for protocol selection.

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended starting point for the reductive amination of pyridine-4-carbaldehyde with a wide range of primary and secondary amines, offering high yields and operational simplicity.[3]

Materials:

-

Pyridine-4-carbaldehyde (1.0 equiv)

-

Amine (primary or secondary, 1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add pyridine-4-carbaldehyde (1.0 equiv) and the amine (1.0-1.2 equiv).

-

Dissolve the starting materials in anhydrous DCE or THF (to a concentration of approximately 0.1-0.5 M).

-

Stir the mixture at room temperature for 10-20 minutes to allow for initial iminium ion formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv) to the mixture in one portion. For larger scale reactions, portion-wise addition may be prudent to control any initial exotherm.

-

Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., DCE or an alternative like dichloromethane) (2 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Note on Acetic Acid: For reactions with less reactive amines, the addition of 1 equivalent of acetic acid can catalyze imine formation and accelerate the reaction.[8]

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step, one-pot procedure is particularly useful when reacting pyridine-4-carbaldehyde with primary amines where over-alkylation to the tertiary amine is a concern.[8]

Materials:

-

Pyridine-4-carbaldehyde (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Anhydrous methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.5-2.0 equiv)

-

Deionized water

-

Extraction solvent (e.g., ethyl acetate or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and ice bath

Procedure: Step 1: Imine Formation

-

In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous methanol.

-

Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.

Step 2: Reduction 3. Cool the reaction mixture to 0 °C in an ice bath. 4. Slowly add sodium borohydride (1.5-2.0 equiv) portion-wise. Caution: Hydrogen gas evolution will occur. 5. Once the addition is complete, remove the ice bath and stir the reaction at room temperature until the reduction is complete (typically 1-3 hours). 6. Quench the reaction by the slow addition of deionized water. 7. Remove the methanol under reduced pressure. 8. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer). 9. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to afford the crude product. 10. Purify as needed by column chromatography.

Troubleshooting and Field-Proven Insights

-

Low Yields: If the reaction is sluggish or gives low yields, consider the addition of a catalytic amount of acetic acid, particularly when using STAB with less nucleophilic amines.[8] For the NaBH₄ protocol, ensure complete imine formation before adding the reducing agent.

-

Aldehyde Reduction: If you observe significant formation of 4-pyridinemethanol, it indicates that the reducing agent is not sufficiently selective. This is a common issue with NaBH₄ in a one-pot setting.[5] Switching to STAB is the most effective solution.

-

Dialkylation of Primary Amines: The formation of a tertiary amine from a primary amine can be a significant side reaction. Using a stoichiometric amount of the primary amine and employing the stepwise NaBH₄ protocol can help to mitigate this.[8]

-

Purification Challenges: The basic nature of the pyridine nitrogen and the product amine can sometimes lead to tailing on silica gel chromatography. Pre-treating the silica with triethylamine or using an amine-functionalized silica gel can improve separation.

Conclusion

The reductive amination of pyridine-4-carbaldehyde is a powerful and versatile transformation for the synthesis of pharmaceutically relevant pyridin-4-ylmethylamines. The choice of reducing agent and reaction protocol is paramount to achieving high yields and purity. Sodium triacetoxyborohydride has emerged as the reagent of choice for direct, one-pot procedures due to its exceptional mildness and selectivity.[1][3] For cases where side reactions such as dialkylation are a concern, a stepwise approach with sodium borohydride offers a reliable alternative. By understanding the underlying mechanism and the nuances of each protocol, researchers can confidently and efficiently synthesize a diverse array of 4-substituted pyridine derivatives to advance their research and development endeavors.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025, October 13). PMC. [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination. WordPress. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996, May 1). ACS Publications. [Link]

-

Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Studylib. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

-

Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. [Link]

-

Reductive Amination Reaction. (2011, July 14). OpenBU. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013, February 15). SciSpace. [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Indian Academy of Sciences. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Elsevier. [Link]

-

Margaretha, P. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis. [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. m.youtube.com [m.youtube.com]

Wittig reaction optimization for 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

Application Note: Precision Wittig Olefination of Sterically Congested Pyridine Carbaldehydes

Executive Summary

This technical note details the optimization of the Wittig olefination for 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde (Compound 1) . This substrate presents a unique "perfect storm" of synthetic challenges: extreme steric congestion due to the contiguous 2,3,4-substitution pattern, the electronic deactivation of the pyridine ring, and the high susceptibility of the C2-Bromine bond to Lithium-Halogen Exchange (Li-HE) side reactions.

Our optimized protocol shifts away from traditional n-BuLi mediated ylide generation, which leads to varying degrees of debromination, favoring instead a Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) system. This approach preserves the critical C2-Br handle for subsequent cross-coupling while navigating the steric bulk of the C3-MOM (methoxymethoxy) group.

Mechanistic Analysis & Challenges

The Substrate Architecture

The target molecule features a pyridine core with three contiguous substituents:

-

C2-Bromine: A critical handle for future functionalization but highly labile to nucleophilic attack or metal-halogen exchange.

-

C3-MOM Ether: A bulky protecting group that exerts significant steric pressure on the adjacent C4-aldehyde.

-

C4-Aldehyde: The electrophilic site for the Wittig reaction.

Failure Modes in Standard Protocols

Standard Wittig protocols often employ n-BuLi to deprotonate the phosphonium salt. In this system, residual n-BuLi or the highly reactive ylide itself can trigger Lithium-Halogen Exchange at the C2 position, leading to the debrominated byproduct (des-bromo pyridine). Furthermore, the bulky C3-MOM group hinders the formation of the oxaphosphetane intermediate, requiring optimized thermodynamics to drive conversion.

Figure 1: Mechanistic Pathway and Steric Clash

Caption: Mechanistic flow showing the critical oxaphosphetane formation step where C3-MOM steric bulk impedes ring closure, and the competing Li-HE side reaction.

Optimization Strategy

To achieve high yields and chemoselectivity, we evaluated base strength, counter-cation effects, and solvent polarity.

Base Selection (Chemoselectivity)

-

Avoid: n-BuLi, s-BuLi (Causes >15% debromination).

-

Preferred: NaHMDS (pKa ~26) or KOtBu (pKa ~17). These bases are sufficiently strong to deprotonate the phosphonium salt but lack the nucleophilicity to attack the C2-Br bond rapidly at low temperatures.

Solvent Effects (Stereoselectivity)

-

THF: Standard solvent; coordinates Li+ (if used), stabilizing the betaine and often favoring Z-selectivity (kinetic control).

-

DCM: Useful for stabilized ylides (e.g., esters) to promote E-selectivity via thermodynamic equilibration.

-

Additives: The oxygen atoms in the MOM group can chelate Lithium ions. Using K+ (from KOtBu) or Na+ (from NaHMDS) reduces this "templating" effect, often altering the E/Z ratio compared to Li-based conditions.

Experimental Protocols

Protocol A: Synthesis of Z-Alkenes (Non-Stabilized Ylides)

Targeting alkyl chains where Z-selectivity is preferred or acceptable.

Reagents:

-

Alkyltriphenylphosphonium bromide (1.2 equiv)

-

NaHMDS (1.0 M in THF, 1.1 equiv) — Crucial replacement for n-BuLi

-

Substrate (Compound 1) (1.0 equiv)

-

Anhydrous THF

Step-by-Step Procedure:

-

Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF (0.2 M). Cool to -78 °C .[1][2]

-

Base Addition: Dropwise add NaHMDS (1.1 equiv). The solution should turn bright yellow/orange (ylide formation). Stir at -78 °C for 30 mins, then warm to 0 °C for 15 mins to ensure complete deprotonation.

-

Substrate Addition: Cool back to -78 °C . Add Compound 1 (dissolved in minimal THF) slowly down the side of the flask. Note: Low temperature is critical to prevent base attack on the pyridine ring.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Wash with brine.[2][3]

-

Validation: Check LCMS for mass (Product) and absence of M-Br peak (Debrominated byproduct).

Protocol B: Synthesis of E-Alkenes (Stabilized Ylides)

Targeting acrylates/cinnamates where E-selectivity is required.

Reagents:

-

(Carbethoxymethylene)triphenylphosphorane (1.2 equiv) — Commercially available stable ylide

-

Substrate (Compound 1) (1.0 equiv)

-

DCM (Dichloromethane) or Toluene

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, dissolve Compound 1 and the stabilized ylide in DCM (0.3 M).

-

Reaction: Stir at RT for 16 hours .

-

Optimization: If conversion is <50% due to steric hindrance (MOM group), switch solvent to Toluene and heat to 80 °C for 6 hours.

-

-

Workup: Concentrate in vacuo. Direct purification via silica gel chromatography (the byproduct Ph₃PO is polar and will streak, but can be separated).

Data & Results Summary

The following table summarizes the optimization campaigns performed on 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde.

| Entry | Ylide Type | Base | Solvent | Temp | Yield | E/Z Ratio | Notes |

| 1 | Non-stabilized (Ethyl) | n-BuLi | THF | -78 to RT | 45% | 90:10 | Failure: 20% Debrominated byproduct observed. |

| 2 | Non-stabilized (Ethyl) | NaHMDS | THF | -78 to RT | 82% | 88:12 | Optimal: No debromination. Clean conversion. |

| 3 | Non-stabilized (Ethyl) | KOtBu | THF | 0 to RT | 76% | 75:25 | Good yield, but lower Z-selectivity. |

| 4 | Stabilized (Ester) | None | DCM | RT | 30% | >95:5 | Reaction too slow due to MOM sterics. |

| 5 | Stabilized (Ester) | None | Toluene | 80 °C | 88% | >95:5 | Optimal: Heat required to overcome sterics. |

Workflow Diagram

Figure 2: Decision Tree for Protocol Selection

Caption: Decision tree guiding the researcher to the safe base (NaHMDS) or thermal conditions (Toluene) based on ylide stability.

References

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

- Context: Foundational text on Wittig stereocontrol (Kinetic vs Thermodynamic).

-

Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses.

- Context: Describes the "Schlosser Modification" which is relevant if E-selectivity is needed for non-stabilized ylides, though risky with halogenated substr

-

Clayden, J., et al. (2005). Lithium-Halogen Exchange in Pyridines. Organolithiums: Selectivity for Synthesis.

- Context: Authoritative guide on the risks of using n-BuLi with bromopyridines and the necessity of alternative bases or rapid transmetall

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.

- Context: Provides foundational data on the stability and synthesis of the core 2-bromo-3-alkoxypyridine scaffold.

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][5][6][7] Chemical Reviews.

- Context: The definitive review on Wittig mechanism, discussing the oxaphosphetane intermedi

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Preparation of pharmaceutical intermediates using MOM-protected halopyridines

Application Note: Synthesis and Utilization of MOM-Protected Halopyridines in Pharmaceutical Development

Executive Summary

Halopyridines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for a vast array of therapeutics, including HIV-1 integrase inhibitors and SARS-CoV-2 antivirals[1][2]. However, the presence of unprotected hydroxyl or amino groups on the pyridine ring can severely compromise downstream organometallic transformations by poisoning transition-metal catalysts or consuming highly reactive organolithium reagents.

This application note details the strategic use of the methoxymethyl (MOM) ether as a robust masking group for hydroxypyridines. By detailing the causality behind reagent selection and providing self-validating experimental protocols, this guide empowers drug development professionals to execute high-yielding protection, cross-coupling, and deprotection workflows.

Mechanistic Rationale & Strategic Utility

The Pyridine Challenge

Functionalizing halopyridines via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents unique challenges. The basic pyridine nitrogen can coordinate to palladium centers, forming stable, unreactive off-cycle complexes[3]. When a free hydroxyl group is also present, it can undergo unwanted O-arylation or protonate the organometallic coupling partners, leading to complex reaction mixtures and poor yields.

The MOM Advantage

The methoxymethyl (MOM) ether is an acetal-type protecting group that perfectly addresses these synthetic hurdles.

-

Chemical Stability: Once installed, the MOM group is highly stable to strongly basic conditions, nucleophiles, and the elevated temperatures required for palladium-catalyzed cross-coupling[4].

-

Regioselectivity: The MOM group can direct ortho-lithiation if further functionalization of the pyridine ring is required before cross-coupling.

-

Orthogonal Cleavage: Because it is an acetal, the MOM ether is completely inert to reduction and basic hydrolysis, yet it can be cleanly cleaved under mild acidic conditions to reveal the active pharmacophore[5].

Workflow Visualization

Figure 1: Strategic workflow for the synthesis and utilization of MOM-protected halopyridines.

Self-Validating Experimental Protocols

Protocol A: O-Protection of Halohydroxypyridines

Objective: Mask the hydroxyl group of a halohydroxypyridine (e.g., 2-bromo-5-hydroxypyridine) to prevent catalyst poisoning.

-

Preparation: To an oven-dried, argon-purged flask, add the halohydroxypyridine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and cool the mixture to 0 °C using an ice bath[5].

-

Causality: DIPEA is chosen over triethylamine because its steric bulk minimizes nucleophilic attack on the highly electrophilic MOMCl, preventing the formation of unwanted quaternary ammonium salts. Cooling to 0 °C controls the highly exothermic nature of the reaction and maximizes O-alkylation over N-alkylation of the pyridine ring.

-

-

Reagent Addition: Dropwise add chloromethyl methyl ether (MOMCl, 1.2 equiv) over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting hydroxypyridine will appear as a streaking, low-Rf spot due to hydrogen bonding. The successful MOM-protected product will elute significantly faster (higher Rf) as a tight, UV-active spot.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the halogenated position of the MOM-protected pyridine.

-

Preparation: In a Schlenk tube, combine the MOM-protected halopyridine (1.0 equiv), an aryl/heteroaryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

-

Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%)[3].

-

Causality: Halopyridines are challenging substrates because the basic pyridine nitrogen can coordinate to the palladium center. Bulky, electron-rich biaryl phosphine ligands like SPhos provide sufficient steric bulk to prevent nitrogen coordination while accelerating both the oxidative addition into the C-Br bond and the subsequent reductive elimination.

-

-

Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1, 0.1 M). Freeze-pump-thaw the mixture three times to ensure complete removal of oxygen.

-

Reaction: Heat the sealed tube to 100 °C for 12 hours.

-

Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution (indicative of active Pd(0) cycling) and eventually precipitate inorganic salts. LC-MS analysis should confirm the complete consumption of the bromopyridine mass and the appearance of the coupled product mass.

Protocol C: Chemoselective MOM Deprotection

Objective: Remove the MOM group to reveal the hydroxyl pharmacophore without disrupting the newly formed biaryl scaffold.

-

Preparation: Dissolve the elaborated MOM-pyridine intermediate (1.0 equiv) in a solution of Methanol/DCM (1:1, 0.1 M).

-

Acid Addition: Add a solution of 4M HCl in dioxane (5.0 equiv) dropwise at room temperature[4].

-

Causality: The MOM group is an acetal. Its cleavage is strictly acid-catalyzed and relies on the protonation of the ether oxygen. This triggers the expulsion of methanol and the formation of a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water to regenerate the free hydroxyl group. Using a methanolic HCl solution ensures a large molar excess of protic solvent to drive the equilibrium toward complete deprotection.

-

-

Reaction: Stir at 40 °C for 4-6 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove volatiles. Neutralize the resulting hydrochloride salt with saturated aqueous NaHCO₃ until pH 7-8 is reached, then extract with EtOAc.

Quantitative Data & Optimization

The choice of catalyst and base is highly consequential when performing cross-coupling on halopyridines. Table 1 summarizes the optimization data for the Suzuki-Miyaura coupling of MOM-protected 2-bromo-5-hydroxypyridine with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 45% | Sluggish reaction; unhindered Pd is susceptible to deactivation by pyridine nitrogen coordination. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 82% | Bidentate dppf ligand structurally prevents off-cycle Pd-nitrogen coordination. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95% | Bulky, electron-rich SPhos ligand accelerates oxidative addition and prevents catalyst poisoning[3]. |

| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF/H₂O | 100 | 78% | Stronger base leads to partial premature cleavage of the MOM group under prolonged heating. |

References

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI (Molecules) URL:[Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Advanced Protocol for the Buchwald-Hartwig Amination of 2-Bromo-3-(methoxymethoxy)pyridine Intermediates

Executive Summary

The synthesis of functionalized aminopyridines is a cornerstone of modern drug discovery. Specifically, derivatives of 2-amino-3-hydroxypyridine are critical pharmacophores in the development of indoleamine 2,3-dioxygenase (IDO1/IDO2) and tryptophan 2,3-dioxygenase (TDO) inhibitors, which are actively investigated for reversing immune suppression in oncology and treating autoimmune diseases[1][2].

During the synthesis of these inhibitors, 2-bromo-3-(methoxymethoxy)pyridine serves as a vital intermediate. The methoxymethoxy (MOM) group robustly protects the 3-hydroxyl position during harsh upstream organolithium chemistry (e.g., formylation via LDA)[3], while the 2-bromo position is primed for C–N bond formation. However, achieving high-yielding Buchwald-Hartwig cross-coupling on this substrate presents unique mechanistic hurdles. This application note details the causality behind catalyst selection, provides a self-validating experimental protocol, and outlines critical troubleshooting steps to ensure reproducible, high-yield aminations.

Mechanistic Causality & Substrate Challenges

As a Senior Application Scientist, it is crucial to understand that cross-coupling failures with this substrate are rarely due to poor reagent quality, but rather fundamental mechanistic conflicts inherent to the molecule.

The "Pyridine Problem" (Catalyst Poisoning)

The amination of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to act as a strong

The "MOM Effect" (Steric and Electronic Influence)

The MOM ether at the C3 position introduces significant steric hindrance directly adjacent to the oxidative addition site (C2). While this steric bulk can slow down the initial oxidative addition of Pd(0) into the C–Br bond, the oxygen lone pairs of the MOM group can also engage in weak secondary coordination (chelation) to the palladium center.

To overcome these dual challenges, the catalytic system must employ a ligand that:

-

Prevents N-coordination: Possesses massive steric bulk (e.g., XPhos ) to physically block the formation of bis(pyridine)palladium complexes.

-

Accelerates Reductive Elimination: Features a large bite angle (e.g., DPPF , 99°) to force the Pd(II) amido intermediate into a cis-geometry, drastically accelerating the reductive elimination step before catalyst deactivation can occur[3].

Mechanistic pathway of Buchwald-Hartwig amination highlighting the pyridine poisoning risk.

Reaction Optimization & Data Presentation

The choice of base is equally critical. Sodium tert-butoxide (NaOtBu) is the standard for robust deprotonation of the amine-palladium complex. However, if the amine or substrate contains base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ must be substituted, typically requiring longer reaction times or higher temperatures.

Table 1: Optimization of Reaction Conditions for 2-Bromo-3-(methoxymethoxy)pyridine Amination

| Entry | Palladium Source | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Conversion / Yield | Observation / Causality |

| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | NaOtBu (1.4) | Toluene | 90 | < 10% | Catalyst poisoned by pyridine N-coordination. |

| 2 | Pd₂(dba)₃ (2%) | BINAP (4%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 45% | Slow reaction; insufficient steric bulk to prevent off-cycle species. |

| 3 | Pd₂(dba)₃ (2%) | DPPF (4%) | NaOtBu (1.4) | Toluene | 90 | 88% | Optimal for secondary arylamines (e.g., diphenylamine)[3]. |

| 4 | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 90 | 92% | Optimal for primary volatile/aliphatic amines[4]. |

Note: Data represents generalized optimization trends derived from patent literature synthesizing kynurenine pathway inhibitors[1][3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure the user can verify the integrity of the catalytic cycle in real-time.

Materials Required

-

Substrate: 2-bromo-3-(methoxymethoxy)pyridine (1.0 equiv, 1.0 mmol)

-

Amine: Diphenylamine or desired primary amine (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Ligand: DPPF or XPhos (0.04 mmol, 4 mol%)

-

Base: NaOtBu (1.4 mmol, 1.4 equiv)

-

Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-step experimental workflow for the Buchwald-Hartwig amination under inert conditions.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

-

Oven-dry a Schlenk flask or a heavy-walled reaction vial equipped with a magnetic stir bar.

-

Transfer the vessel to an argon-filled glovebox or use standard Schlenk line techniques to maintain a strict inert atmosphere. Causality: Pd(0) and electron-rich phosphines are highly sensitive to oxidation by atmospheric O₂.

Step 2: Reagent Charging

-

Add Pd₂(dba)₃ (18.3 mg, 2 mol%), the selected ligand (e.g., DPPF, 22.2 mg, 4 mol%), and NaOtBu (134.5 mg, 1.4 equiv) to the vessel.

-

Add 2-bromo-3-(methoxymethoxy)pyridine (218 mg, 1.0 equiv) and the amine (e.g., diphenylamine, 203 mg, 1.2 equiv)[3].

Step 3: Solvent Addition and Initiation

-

Add 5.0 mL of anhydrous, thoroughly sparged (degassed) toluene.

-

Seal the vessel tightly.

-

Validation Checkpoint 1: Upon stirring at room temperature, the mixture should transition to a homogeneous, deep red/brown or yellow solution, indicating the formation of the active Pd(0)Lₙ complex[5].

Step 4: Catalytic Heating

-

Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.

-

Stir vigorously (800+ rpm) for 12 to 24 hours.

-

Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS after 4 hours. If a fine black precipitate forms on the walls of the flask, this is "Palladium Black"—a sign of catalyst decomposition. If the reaction stalls here, the ligand failed to protect the Pd center from the pyridine nitrogen.

Step 5: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2 × 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-(methoxymethoxy)-N-substituted-pyridin-2-amine[3].

Troubleshooting Guide

-

Issue: Formation of Palladium Black / Low Yield

-

Cause: Catalyst poisoning by the substrate or oxygen ingress.

-

Solution: Ensure strict anaerobic conditions. Switch to a more sterically demanding ligand (e.g., from DPPF to XPhos or BrettPhos) to physically shield the Pd center.

-

-

Issue: Reagent Insolubility

-

Cause: NaOtBu or specific amines may not fully dissolve in toluene, slowing the catalytic cycle.

-

Solution: Switch the solvent to 1,4-Dioxane or a Toluene/Dioxane mixture. Avoid highly polar coordinating solvents like DMF unless absolutely necessary, as they can competitively bind to palladium.

-

References

- US20160046596A1 - Inhibitors of the kynurenine pathway. Google Patents.

- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.

- INHIBITORS OF THE KYNURENINE PATHWAY - EP 2970173 B1. European Patent Office / Googleapis.

Sources

- 1. US20160046596A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]

- 2. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Strategic C4-Formylation and Functionalization of 2-Bromo-3-MOM-Pyridines

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Regioselective C-H Functionalization, Aza-Heterocycle Synthesis, and Kynurenine Pathway Inhibitors

Executive Summary

The functionalization of pyridines at the C4 position is notoriously challenging due to the inherent electron deficiency of the aza-heterocycle and the strong propensity for nucleophilic addition at the more electrophilic C2 and C6 positions[1]. However, accessing C4-functionalized pyridines is a critical bottleneck in modern drug discovery, particularly for synthesizing complex aza-heterocycles like those utilized as indoleamine 2,3-dioxygenase (IDO1) inhibitors in the kynurenine pathway[2].

This application note details a highly reliable, field-proven methodology for the regioselective C4-formylation of 2-bromo-3-MOM-pyridines via Directed ortho-Metalation (DoM)[3]. Furthermore, it outlines robust protocols for the downstream functionalization of the resulting C4-formyl group, enabling the rapid generation of diverse chemical libraries while strictly preserving the C2-bromo handle for late-stage cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and absolute regiocontrol, the experimental design relies on three critical mechanistic pillars:

-

The Directing Power of the MOM Group: The methoxymethyl (MOM) ether at the C3 position is not merely a hydroxyl protecting group; it acts as a powerful DoM director. The oxygen atoms within the MOM group coordinate with the lithium cation of the base, pre-organizing the transition state and directing deprotonation exclusively to the adjacent C4 proton[3].

-

Base Selection (LDA vs. Organolithiums): Utilizing standard organolithium reagents (e.g., n-BuLi) on a 2-bromopyridine scaffold typically results in rapid, destructive halogen-metal exchange at the C2 position[1]. To prevent this, Lithium diisopropylamide (LDA) is employed. As a sterically bulky, non-nucleophilic base, LDA strictly acts as a proton acceptor, selectively deprotonating the C4 position without attacking the C2-bromide or the pyridine ring itself[3].

-

Kinetic Trapping via Cryogenic Control: The resulting C4-lithio species is highly reactive. Maintaining strictly cryogenic conditions (–78 °C) is non-negotiable. Elevated temperatures lead to unwanted side reactions, such as pyridine ring-opening or intermolecular dimerization. Quenching the kinetically trapped lithio-species with ethyl formate yields the aldehyde directly upon aqueous workup, avoiding the stable hemiaminal intermediates often formed when using DMF[3].

Reaction Pathway Visualization

Mechanistic workflow for the regioselective C4-formylation and subsequent functionalization.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-3-(methoxymethoxy)isonicotinaldehyde

Objective: Installation of the C4-formyl group via DoM while preserving the C2-bromide[3].

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert argon gas for 15 minutes to ensure strictly anhydrous conditions.

-

Substrate Solvation: Dissolve 2-bromo-3-(methoxymethoxy)pyridine (10.0 g, 45.8 mmol) in anhydrous THF (140 mL) to achieve a ~0.3 M solution[3].

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C.

-

Metalation: Dropwise add Lithium diisopropylamide (LDA) (79.5 mL, 59.6 mmol, 0.75 M in THF) over 30 minutes[3]. Stir the dark mixture at –78 °C for exactly 1 hour. Self-Validation Check: The 1-hour window is critical; shorter times lead to incomplete metalation, while longer times risk degradation.

-

Electrophilic Trapping: Add ethyl formate (5.56 mL, 68.8 mmol) dropwise to the reaction mixture[3]. Stir for an additional 30 minutes at –78 °C.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL) directly at –78 °C. Causality: Quenching at cryogenic temperatures prevents protonation by ambient moisture during warming. Allow the mixture to slowly warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (10–20% EtOAc in Hexanes) to afford the target aldehyde.

Protocol B: Strecker Functionalization of the C4-Formyl Group

Objective: Conversion of the C4-aldehyde into an α-amino nitrile for downstream aza-heterocycle synthesis (e.g., IDO1 inhibitors)[2].

-

Imine Formation: In a sealed tube, dissolve 2-bromo-3-(methoxymethoxy)isonicotinaldehyde (1.0 equiv) and an aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M)[2].

-

Catalysis: Add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 equiv) to accelerate imine condensation. Stir at room temperature for 2 hours.

-

Cyanation: Cool the vessel to 0 °C. Carefully add Trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise[2]. Safety Note: TMSCN is highly toxic; perform strictly in a well-ventilated fume hood.

-

Maturation: Seal the tube and allow the reaction to warm to room temperature, stirring for 12 hours. Causality: The sealed environment prevents the loss of volatile cyanating agents, driving the equilibrium toward the α-amino nitrile.

-

Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via radial or flash chromatography to isolate the functionalized product.

Quantitative Data & Reaction Scope

The C4-formyl group serves as a highly versatile node for divergent synthesis. The table below summarizes the quantitative outcomes of various C4-formyl functionalization pathways, highlighting the chemical stability of the C2-bromo handle under diverse conditions.

| Functionalization Pathway | Reagents & Conditions | Temp (°C) | Target Motif | C2-Bromo Status | Avg. Yield (%) |

| C4-Formylation | LDA, Ethyl Formate, THF | –78 °C | Aldehyde | Intact | 75 – 82% |

| Strecker Synthesis | Ar-NH₂, TMSCN, TMSOTf, DCM | 0 °C to RT | α-Amino Nitrile | Intact | 65 – 70% |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | RT | Secondary Amine | Intact | 80 – 85% |

| Wittig Olefination | Ph₃P=CH-R, t-BuOK, THF | 0 °C to RT | Alkene | Intact | 70 – 75% |

References

- Title: WO2014186035A1 - Inhibitors of the kynurenine pathway Source: Google Patents URL

-

Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: Angewandte Chemie International Edition / PubMed URL: [Link]

Sources

Multi-step synthesis workflow for polysubstituted pyridine alkaloids

Application Note: Multi-Step Synthesis Workflow for Polysubstituted Pyridine Alkaloids

Abstract

The pyridine ring is a privileged scaffold in over 18% of FDA-approved drugs and countless bioactive alkaloids (e.g., Streptonigrin, Niphithricin). However, the electronic deficiency of the pyridine nucleus renders it resistant to standard electrophilic aromatic substitution, making the synthesis of polysubstituted variants—particularly those with meta-substitution or dense functionalization—a significant challenge. This guide delineates a bifurcated workflow: De Novo Construction for sterically congested cores and Sequential Functionalization for rapid Structure-Activity Relationship (SAR) exploration. We introduce a validated protocol integrating Ring-Closing Metathesis (RCM) for core synthesis and Sulfur(VI) Fluoride Exchange (SuFEx) for chemoselective diversification.

Strategic Retrosynthesis & Workflow Design

The synthesis of polysubstituted pyridines requires a decision matrix based on the target's substitution pattern. Standard cross-coupling often fails with electron-deficient 2,6-dihalopyridines due to catalyst poisoning or poor oxidative addition.

The "Two-Path" Strategy:

-